

Ecotoxicology of Tributylphenol in Aquatic Environments: A Technical Guide

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Compound of Interest

Compound Name: Tributylphenol

Cat. No.: B13729601

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This technical guide provides a comprehensive overview of the ecotoxicology of **tributylphenol** (TBP) isomers in aquatic environments. It is intended for researchers, scientists, and drug development professionals, offering detailed information on the toxicity, bioaccumulation, and endocrine-disrupting effects of these compounds on aquatic life. This document summarizes key quantitative data, outlines experimental protocols, and visualizes complex biological pathways and workflows.

Acute and Chronic Aquatic Toxicity

Tributylphenols, including 2,4,6-tri-tert-butylphenol (2,4,6-TTBP) and 4-tert-butylphenol (4-t-BP), exhibit significant toxicity to a range of aquatic organisms. The following tables summarize the available quantitative data on the acute and chronic toxicity of these compounds.

Acute Toxicity Data

Table 1: Acute Toxicity of **Tributylphenol** Isomers to Aquatic Organisms

Isomer	Species	Endpoint	Duration	Value (mg/L)	Reference
2,4,6-tri-tert-butylphenol	Pimephales promelas (Fathead Minnow)	LC50	96 hours	0.061	[1]
4-tert-butylphenol	Oncorhynchus mykiss (Rainbow Trout)	LC50	96 hours	5.1	[2]
4-tert-butylphenol	Daphnia magna (Water Flea)	EC50 (Immobilisation)	48 hours	4.8	[2]
4-tert-butylphenol	Raphidocelis subcapitata (Green Algae)	EC50 (Growth Rate)	72 hours	14	[2]
4-tert-butylphenol	Heteropneustes fossilis	LC50	96 hours	27.8	[3]
3-tert-butylphenol	Vibrio fischeri	EC50	5 minutes	>200	[4]
4-isopropylphenol	Vibrio fischeri	EC50	5 minutes	0.01	[4]
4-isopropylphenol	Ceriodaphnia dubia	EC50	48 hours	10.1	[4]

Chronic Toxicity Data

Table 2: Chronic Toxicity of 4-tert-butylphenol to Aquatic Organisms

Species	Endpoint	Duration	Value (mg/L)	Reference
Pimephales promelas (Fathead Minnow)	NOEC (Growth)	128 days	0.01	[2]
Daphnia magna (Water Flea)	NOEC (Reproduction)	21 days	0.73	[2]
Raphidocelis subcapitata (Green Algae)	NOEC (Growth Rate)	72 hours	0.32	[2]

Bioaccumulation and Bioconcentration

Tributylphenols, particularly the highly branched isomers, have a potential for bioaccumulation in aquatic organisms. The bioconcentration factor (BCF) is a key metric used to quantify this potential.

Table 3: Bioaccumulation and Bioconcentration of **Tributylphenol** Isomers

Isomer	Species	Parameter	Value	Exposure Concentrati on	Reference
2,4,6-tri-tert- butylphenol	Carp	BCF	4,830 - 16,000	10 µg/L	[1]
2,4,6-tri-tert- butylphenol	Carp	BCF	4,320 - 23,200	1 µg/L	[1]
4-tert- butylphenol	Cyprinus carpio (Carp)	BCF (lipid- normalised)	20 - 48 L/kg wwt	Not specified	[2]
4-tert- butylphenol	Leuciscus idus melanotus (Orfe)	BCF	120 L/kg	Not specified	[2]

Endocrine Disruption

Tributylphenols are recognized as endocrine-disrupting chemicals (EDCs) that can interfere with the hormonal systems of aquatic organisms, even at low concentrations.

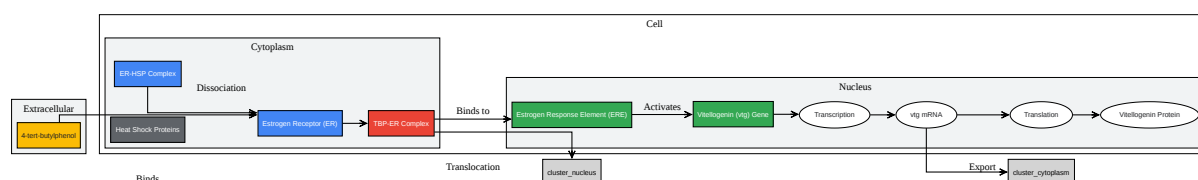
Estrogenic and Anti-Androgenic Effects

4-tert-butylphenol has been shown to act as an estrogen receptor agonist, mimicking the effects of natural estrogens. This can lead to the induction of vitellogenin (vtg), a female-specific egg yolk protein, in male fish, which is a clear biomarker of estrogenic exposure.^{[2][5]} Studies have also indicated that 4-t-BP can lead to the feminization of testes in male fish.^[2]

Conversely, some **tributylphenol** isomers exhibit anti-androgenic activity, meaning they can block the action of male hormones. 2,4,6-TTBP has been shown to act as an androgen receptor antagonist. This can disrupt male reproductive development and function.

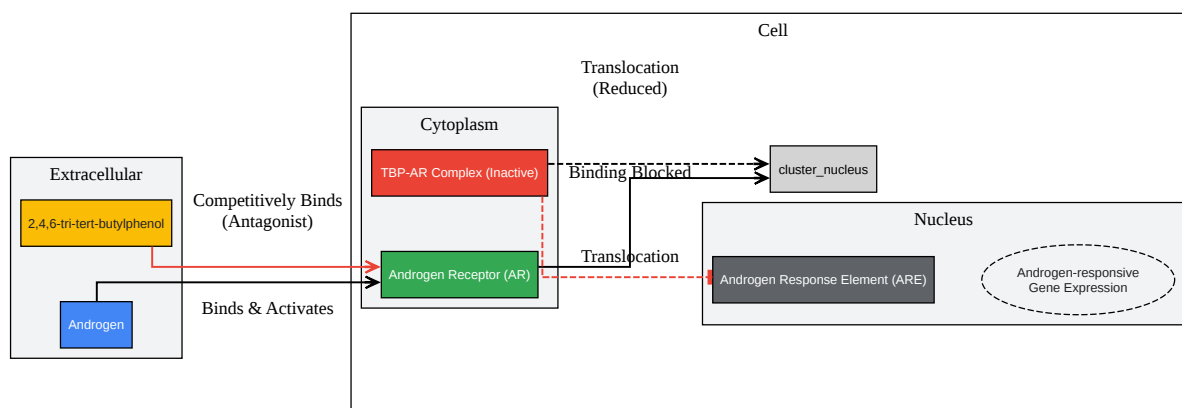
Signaling Pathways

The endocrine-disrupting effects of **tributylphenols** are mediated through their interaction with nuclear hormone receptors, leading to alterations in gene expression.



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Estrogenic signaling pathway of 4-tert-butylphenol.

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Anti-androgenic signaling pathway of 2,4,6-tri-tert-butylphenol.

Experimental Protocols

The following sections provide detailed methodologies for key experiments cited in the ecotoxicological assessment of **tributylphenols**, based on OECD guidelines.

Fish Acute Toxicity Test (Following OECD Guideline 203)

This test determines the concentration of a substance that is lethal to 50% of the test fish (LC50) over a 96-hour exposure period.[\[6\]](#)[\[7\]](#)

- Test Organism: A standard freshwater fish species, such as Rainbow Trout (*Oncorhynchus mykiss*) or Zebrafish (*Danio rerio*).

- Test Conditions:
 - System: Static, semi-static, or flow-through. A semi-static system with renewal of the test solution every 24 hours is common.[\[3\]](#)
 - Temperature: Maintained at a constant, species-appropriate temperature (e.g., 12-18°C for rainbow trout).
 - pH: Maintained within a narrow range (e.g., 7.5 ± 0.5).
 - Dissolved Oxygen: Maintained above 60% of the air saturation value.
 - Light: 12-16 hour light/dark cycle.[\[3\]](#)
- Procedure:
 - Acclimate fish to test conditions for at least one week.
 - Prepare a geometric series of at least five test concentrations and a control.
 - Place a minimum of seven fish in each test chamber.[\[6\]](#)
 - Record mortalities and any sublethal effects at 24, 48, 72, and 96 hours.
 - Measure water quality parameters (temperature, pH, dissolved oxygen) daily.
 - Analyze test substance concentrations at the beginning and end of the test to verify exposure levels.[\[3\]](#)
- Data Analysis: Calculate the LC50 and its 95% confidence limits using appropriate statistical methods (e.g., probit analysis).

Workflow for OECD 203 Fish Acute Toxicity Test.

Daphnia sp. Acute Immobilisation Test (Following OECD Guideline 202)

This test determines the concentration of a substance that immobilizes 50% of the daphnids (EC50) after a 48-hour exposure.[\[4\]](#)[\[8\]](#)[\[9\]](#)[\[10\]](#)

- Test Organism: Daphnia magna or another suitable Daphnia species, less than 24 hours old.
- Test Conditions:
 - System: Static or semi-static.
 - Temperature: $20 \pm 1^{\circ}\text{C}$.
 - Light: 16-hour light/8-hour dark cycle.
- Procedure:
 - Prepare a range of at least five test concentrations and a control.
 - Place at least 20 daphnids, divided into four replicates of five, into each test concentration.
[4]
 - Observe and record the number of immobilized daphnids at 24 and 48 hours.
Immobilisation is defined as the inability to swim within 15 seconds after gentle agitation.
[8]
 - Measure water quality parameters at the beginning and end of the test.
- Data Analysis: Calculate the EC50 at 48 hours with 95% confidence limits.

Freshwater Alga and Cyanobacteria, Growth Inhibition Test (Following OECD Guideline 201)

This test evaluates the effects of a substance on the growth of freshwater algae over a 72-hour period.[1]

- Test Organism: A rapidly growing species of green algae (e.g., Raphidocelis subcapitata) or cyanobacteria.
- Test Conditions:
 - System: Static, batch culture.

- Temperature: 21-24°C.
- Light: Continuous, uniform illumination.
- Procedure:
 - Prepare a series of at least five test concentrations and a control in a nutrient-rich medium.
 - Inoculate each flask with a low density of exponentially growing algal cells.
 - Incubate the flasks for 72 hours.
 - Measure algal biomass (e.g., cell counts, fluorescence) at least daily.
- Data Analysis: Determine the EC50 for growth rate inhibition and yield.

Bioaccumulation in Fish: Aqueous and Dietary Exposure (Following OECD Guideline 305)

This guideline describes procedures for determining the bioconcentration factor (BCF) of a substance in fish.[\[11\]](#)[\[12\]](#)[\[13\]](#)[\[14\]](#)[\[15\]](#)

- Test Organism: A suitable fish species with a low fat content.
- Test Design: Consists of two phases:
 - Uptake Phase: Fish are exposed to the test substance at a constant concentration in a flow-through system for a period (e.g., 28 days) until a steady state is reached.
 - Depuration Phase: Fish are transferred to clean water and the elimination of the substance from their tissues is monitored.
- Procedure:
 - Expose fish to the test substance during the uptake phase.
 - Sample fish at regular intervals during both the uptake and depuration phases.

- Analyze the concentration of the test substance in the fish tissue and in the water.
- Data Analysis: Calculate the BCF as the ratio of the concentration of the substance in the fish to the concentration in the water at steady state. The uptake and depuration rate constants can also be determined.

Analytical Methods

Accurate determination of **tributylphenol** concentrations in environmental samples and biological tissues is crucial for ecotoxicological assessment.

Water Samples

High-performance liquid chromatography (HPLC) with UV or fluorescence detection, and gas chromatography-mass spectrometry (GC-MS) are commonly used methods for the analysis of **tributylphenols** in water.^{[16][17]} Solid-phase extraction (SPE) is often employed for sample pre-concentration and cleanup.

Fish Tissues

Analysis of **tributylphenols** in fish tissues typically involves extraction with an organic solvent, followed by cleanup and analysis by GC-MS or HPLC.^{[16][17][18]} The extraction method needs to be robust to efficiently extract the analytes from the complex biological matrix. Derivatization may be used to improve the chromatographic properties of the phenols.^[16]

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